1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
Description
The compound 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea features a urea core flanked by two distinct moieties:
- 4-Methoxyphenethyl group: Enhances lipophilicity and may influence metabolic stability.
This architecture positions the compound within a class of urea derivatives explored for diverse therapeutic applications, including kinase inhibition, GPCR modulation, and central nervous system (CNS) targeting.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-26-19-6-4-17(5-7-19)8-11-22-21(25)23-12-15-24-13-9-18(10-14-24)20-3-2-16-27-20/h2-7,16,18H,8-15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCAZBRLZWDRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Urea Linkers
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea
- Key Differences : Replaces the piperidine-thiophene group with a pyrrole-carbonylphenyl moiety.
- Synthesis : Synthesized via carbamate intermediates or direct carbonylation using triphosgene, yielding up to 72% .
- Properties : The pyrrole-carbonyl group may reduce metabolic stability compared to the thiophene-piperidine group, which is more resistant to oxidative degradation .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
- Key Differences : Contains a pyridinylmethyl thioether and a trifluoromethyl-chlorophenyl group.
1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives
- Key Differences : Nitropyridine substituents instead of aromatic or heterocyclic groups.
- Biological Activity : Demonstrated glucokinase activation and analgesic properties, suggesting urea’s role in modulating enzymatic activity .
Piperidine-Thiophene Derivatives
1-[2-(4-Methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
- Key Differences : Incorporates a sulfamoyl-thiophene group and methylpiperidine.
- Properties : Sulfonamide groups improve aqueous solubility and pharmacokinetic profiles, which the target compound may lack .
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl) Derivatives
- Key Differences : Trifluoromethylphenyl substituent enhances hydrophobic interactions.
Pharmacokinetic and Pharmacodynamic Considerations
| Compound | Key Features | Potential Advantages |
|---|---|---|
| Target Compound | Piperidine-thiophene, 4-methoxyphenethyl | Balanced lipophilicity, conformational flexibility for receptor binding. |
| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-urea | Pyrrole-carbonylphenyl | Moderate metabolic stability; synthetic versatility. |
| Piperidine-sulfonamide Derivatives | Sulfonamide-thiophene | Enhanced solubility, improved PK/PD profiles. |
| Trifluoromethyl-containing Ureas | CF3 groups | Increased metabolic stability and target affinity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
